SCH79797 dihydrochloride

Description

Properties

IUPAC Name |

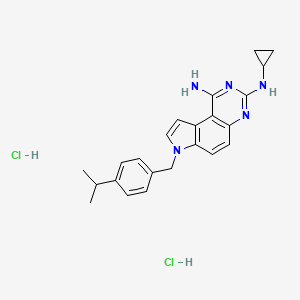

3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5.2ClH/c1-14(2)16-5-3-15(4-6-16)13-28-12-11-18-20(28)10-9-19-21(18)22(24)27-23(26-19)25-17-7-8-17;;/h3-6,9-12,14,17H,7-8,13H2,1-2H3,(H3,24,25,26,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJTXSQXGHYXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)NC5CC5)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028401 | |

| Record name | SCH-79797 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216720-69-2 | |

| Record name | SCH-79797 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Dual-Target Mechanism of Action of SCH79797 Dihydrochloride: A Technical Guide

For Immediate Release

SCH79797 dihydrochloride, a small molecule initially developed as a potent and selective antagonist of Protease-Activated Receptor 1 (PAR1), has emerged as a compound of significant interest due to its multifaceted mechanism of action. Beyond its well-documented effects on platelet aggregation and cellular signaling, SCH79797 exhibits robust broad-spectrum antibiotic activity through a unique dual-targeting mechanism. This technical guide provides an in-depth exploration of the core mechanisms of action of SCH79797, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to support researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Tale of Two Targets

This compound exerts its biological effects through two primary, independent mechanisms:

-

Antagonism of Protease-Activated Receptor 1 (PAR1): As a nonpeptide antagonist, SCH79797 competitively inhibits the binding of agonists to PAR1, a G protein-coupled receptor critically involved in thrombosis and cellular signaling.

-

Dual-Mechanism Antibiotic Activity: SCH79797 demonstrates potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria by simultaneously inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, and disrupting bacterial membrane integrity.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the dual mechanisms of action of this compound.

Table 1: PAR1 Antagonist Activity of SCH79797

| Parameter | Value | Cell/System | Reference |

| IC50 (PAR1 binding) | 70 nM | High-affinity thrombin receptor-activating peptide binding | [1] |

| Ki (PAR1 binding) | 35 nM | High-affinity thrombin receptor-activating peptide binding | [1] |

| IC50 (Platelet Aggregation) | 3 µM | Thrombin-induced human platelet aggregation | [1] |

Table 2: Antiproliferative Activity of SCH79797

| Cell Line | ED50 for Growth Inhibition | Reference |

| NIH 3T3 | 75 nM | [1][2] |

| HEK 293 | 81 nM | [1][2] |

| A375 | 116 nM | [1][2] |

Table 3: Antibiotic Activity of SCH79797

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Neisseria gonorrhoeae | Significant hindrance of growth | [3] |

| Acinetobacter baumannii (clinical isolates) | Significant hindrance of growth | [3] |

| Enterococcus faecalis | Significant hindrance of growth | [3] |

| Staphylococcus aureus (including MRSA) | Significant hindrance of growth | [3] |

| Escherichia coli lptD4213 | 2x MIC = 6.2 µg/mL | [3] |

Table 4: Dihydrofolate Reductase (DHFR) Inhibition by SCH79797

| Enzyme Source | IC50 | Reference |

| Escherichia coli FolA | 8.6 ± 3 µM | [3] |

Signaling and Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling and mechanistic pathways of SCH79797.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Targeting Antibacterial Agent SCH79797: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unconventional mechanisms of action that can circumvent existing resistance pathways. SCH79797 has emerged as a promising compound that demonstrates potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including clinically significant drug-resistant strains.[1][2][3] Notably, it exhibits an exceptionally low frequency of resistance development.[1][2] This technical guide provides an in-depth overview of the dual-targeting antibacterial activity of SCH79797, its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its characterization.

Dual-Targeting Mechanism of Action

SCH79797 exerts its potent bactericidal effects through a unique dual-targeting mechanism, simultaneously disrupting two essential cellular processes in bacteria: folate metabolism and cell membrane integrity.[1][2][3] This two-pronged attack is believed to be the primary reason for its low propensity to induce resistance, as bacteria would need to acquire simultaneous mutations in two distinct pathways to overcome its effects.

Inhibition of Folate Metabolism

SCH79797 targets and inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[1][4] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, SCH79797 effectively halts DNA replication and repair, leading to bacterial cell death.[1] Metabolomic studies have shown that treatment with SCH79797 leads to a significant accumulation of the DHFR substrate, 7,8-dihydrofolate (DHF), and a depletion of downstream folate metabolites, a metabolic signature consistent with DHFR inhibition.[1] The pyrroloquinazolinediamine core of the SCH79797 molecule is thought to be responsible for this activity.[1]

Disruption of Bacterial Membrane Integrity

In addition to its effects on folate metabolism, SCH79797 also compromises the integrity of the bacterial cell membrane.[1][3][5][6] This activity is attributed to the isopropylphenyl group of the molecule.[6] Treatment with SCH79797 leads to rapid membrane permeabilization, as evidenced by the influx of membrane-impermeable dyes such as SYTOX Green.[5] This disruption of the membrane potential and permeability barrier contributes to the rapid bactericidal activity of the compound.[1][2] Recent studies suggest that SCH79797 may directly activate the bacterial mechanosensitive channel MscL, leading to membrane permeabilization.[6][7]

Quantitative Antibacterial Activity

SCH79797 has demonstrated potent activity against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of SCH79797 against various Gram-negative and Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of SCH79797 against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | lptD4213 | 6.3 | [1] |

| Escherichia coli | NCM3722 | 13.9 | [1] |

| Acinetobacter baumannii | AB17978 | 1.6 | [1] |

| Acinetobacter baumannii | Clinical Isolate | 3.1 | [1] |

| Neisseria gonorrhoeae | WHO-L | 0.8 | [1] |

| Pseudomonas aeruginosa | PAO1 | >50 | [1] |

| Enterobacter cloacae | ATCC 13047 | >50 | [1] |

Table 2: Minimum Inhibitory Concentrations (MICs) of SCH79797 against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MRSA USA300 | 3.1 | [1] |

| Bacillus subtilis | 168 | 1.6 | [1] |

| Enterococcus faecalis | V583 | 3.1 | [1] |

Experimental Protocols

The characterization of SCH79797's antibacterial activity involves a variety of in vitro and cell-based assays. Detailed methodologies for key experiments are outlined below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency.[2]

Protocol:

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C with shaking. The overnight culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of SCH79797 Dilutions: A stock solution of SCH79797 (typically in DMSO) is serially diluted two-fold in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the SCH79797 dilutions. The plate is then incubated at 37°C for 14-24 hours.[1]

-

Determination of MIC: The MIC is determined as the lowest concentration of SCH79797 at which no visible bacterial growth is observed.

Bacterial Cytological Profiling (BCP)

BCP is a quantitative imaging-based method used to characterize the mechanism of action of an antibiotic by analyzing the morphological changes it induces in bacterial cells.[5]

Protocol:

-

Bacterial Culture and Treatment: A mid-log phase culture of the test bacterium (e.g., E. coli or B. subtilis) is treated with the test compound (e.g., SCH79797 at 5x MIC) for a defined period (e.g., 30 minutes to 2 hours).[5]

-

Staining: The treated bacterial cells are stained with a cocktail of fluorescent dyes to visualize different cellular components. Common stains include:

-

FM4-64: Stains the cell membrane (red).

-

DAPI: A membrane-permeable stain for DNA (blue).

-

SYTOX Green: A membrane-impermeable stain for DNA, which only enters cells with compromised membranes (green).[5]

-

-

Microscopy: The stained cells are visualized using fluorescence microscopy.

-

Image Analysis: The resulting images are analyzed to quantify various morphological parameters, such as cell length, width, DNA condensation, and membrane integrity. These parameters are then compared to those of untreated cells and cells treated with antibiotics of known mechanisms of action to infer the mode of action of the test compound.

References

- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]

- 4. rndsystems.com [rndsystems.com]

- 5. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Dual Molecular Personality of SCH79797: A Technical Guide to its Eukaryotic and Prokaryotic Targets

For Immediate Release

This technical guide provides an in-depth exploration of the molecular targets of SCH79797, a compound with a fascinating dual functionality. Initially developed as a potent antagonist for the human Protease-Activated Receptor 1 (PAR1), a key player in thrombosis and cardiovascular disease, subsequent research has unveiled its potent antibacterial activity. This guide will dissect the molecular mechanisms of SCH79797 in both mammalian and bacterial systems, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Eukaryotic Target: Protease-Activated Receptor 1 (PAR1)

SCH79797 was first characterized as a highly potent and selective, non-peptide antagonist of Protease-Activated Receptor 1 (PAR1)[1]. PAR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in hemostasis and thrombosis.

Quantitative Data: PAR1 Antagonism

The inhibitory activity of SCH79797 against PAR1 has been quantified through various in vitro assays.

| Parameter | Value | Assay Description |

| IC50 | 70 nM | Inhibition of high-affinity thrombin receptor-activating peptide ([3H]haTRAP) binding to PAR1. |

| Ki | 35 nM | Inhibitor constant for the binding to PAR1. |

| IC50 | 3 µM | Inhibition of thrombin-induced platelet aggregation. |

Signaling Pathway

Thrombin, the primary physiological activator of PAR1, cleaves the N-terminal domain of the receptor, unmasking a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling through G-proteins. SCH79797 competitively inhibits the binding of the tethered ligand, thereby blocking these downstream effects.

Experimental Protocols

This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to PAR1.

Materials:

-

Human platelet membranes (source of PAR1)

-

[3H]haTRAP (radiolabeled PAR1 agonist)

-

SCH79797 or other test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate platelet membranes with varying concentrations of SCH79797 and a fixed concentration of [3H]haTRAP in binding buffer.

-

Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.

This functional assay measures the effect of a compound on platelet aggregation, a key downstream event of PAR1 activation.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Thrombin or other PAR1 agonist

-

SCH79797 or other test compounds

-

Aggregometer

Procedure:

-

Pre-incubate PRP or washed platelets with varying concentrations of SCH79797 or vehicle control.

-

Add a sub-maximal concentration of thrombin to induce platelet aggregation.

-

Monitor the change in light transmittance through the platelet suspension over time using an aggregometer. An increase in light transmittance corresponds to platelet aggregation.

-

Determine the IC50 value of SCH79797 by plotting the percentage of inhibition of aggregation against the compound concentration.

Prokaryotic Targets: A Dual-Pronged Antibacterial Attack

Surprisingly, SCH79797 exhibits potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria through a unique dual-targeting mechanism: inhibition of folate metabolism and disruption of bacterial membrane integrity[2]. This dual action is believed to contribute to its low frequency of resistance development.

Quantitative Data: Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency.

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | lptD4213 | 1 |

| Acinetobacter baumannii | ATCC 19606 | 2 |

| Staphylococcus aureus (MRSA) | USA300 | 1 |

| Neisseria gonorrhoeae | WHO-L | 0.5 |

| Enterococcus faecalis | V583 | 4 |

Target 1: Dihydrofolate Reductase (DHFR)

SCH79797 inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids.

Target 2: Bacterial Membrane Integrity

In addition to inhibiting DHFR, SCH79797 disrupts the bacterial cell membrane, leading to depolarization and increased permeability. This dual mechanism ensures a rapid bactericidal effect.

Experimental Protocols for Target Identification

A multi-pronged approach was used to identify the bacterial targets of SCH79797.

References

The Dual-Faceted Inhibitor: A Technical Guide to the Discovery and Synthesis of SCH79797 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH79797 dihydrochloride, a potent and selective non-peptide antagonist of Protease-Activated Receptor 1 (PAR1), has emerged as a molecule of significant interest beyond its initial development for antithrombotic therapy. Subsequent research has unveiled its remarkable broad-spectrum antibiotic properties, functioning through a novel dual-targeting mechanism. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and synthetic pathway.

Discovery and Dual Mechanism of Action

Initially identified as a high-affinity antagonist of PAR1, SCH79797 was investigated for its potential in preventing platelet aggregation and thrombosis. It competitively inhibits the binding of thrombin receptor-activating peptide to PAR1. However, a groundbreaking discovery revealed that SCH79797 also possesses potent bactericidal activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2]

The antibiotic action of SCH79797 is attributed to a unique dual-mechanism of action:

-

Inhibition of Folate Metabolism: SCH79797 targets and competitively inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway necessary for bacterial DNA synthesis.[1][2]

-

Disruption of Bacterial Membrane Integrity: The compound also compromises the bacterial cell membrane, leading to a loss of membrane potential and permeability.[1][2][3]

This dual-targeting approach is significant as it has been shown to have a very low frequency of inducing bacterial resistance.[1]

Quantitative Biological Data

The biological activities of SCH79797 have been quantified in various assays, demonstrating its potency as both a PAR1 antagonist and an antibiotic.

Table 1: PAR1 Antagonist Activity of SCH79797

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (haTRAP binding) | 70 nM | Human Platelets | |

| Kᵢ (haTRAP binding) | 35 nM | Human Platelets | |

| IC₅₀ (Thrombin-induced platelet aggregation) | 3 µM | Human Platelets | |

| ED₅₀ (Growth inhibition, NIH 3T3 cells) | 75 nM | NIH 3T3 cells | [3] |

| ED₅₀ (Growth inhibition, HEK 293 cells) | 81 nM | HEK 293 cells | [3] |

| ED₅₀ (Growth inhibition, A375 cells) | 116 nM | A375 cells | [3] |

Table 2: Antibacterial Activity of SCH79797 (Minimum Inhibitory Concentration - MIC)

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | lptD4213 | 3.1 | [1] |

| Acinetobacter baumannii | ATCC 19606 | 3.1 | [1] |

| Acinetobacter baumannii | Clinical Isolate | 1.6 | [1] |

| Neisseria gonorrhoeae | WHO-L | 0.8 | [1] |

| Staphylococcus aureus (MRSA) | USA300 | 0.8 | [1] |

| Enterococcus faecalis | ATCC 29212 | 1.6 | [1] |

Synthesis of this compound

A two-step synthesis method for SCH79797 has been reported, offering a concise route to the molecule.[4]

Logical Synthesis Workflow

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of SCH79797

Step 1: Synthesis of Intermediate I [4]

-

Reactants: 1-(4-isopropylbenzyl)-1H-5-aminoindole and dimethyl cyanodithioimidocarbonate.

-

Solvent: Options include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), 2-methyltetrahydrofuran, acetone, 1,4-dioxane, acetonitrile, diethylene glycol dimethyl ether, toluene, or dichloromethane.

-

Temperature: The reaction is carried out at a temperature ranging from 80°C to 300°C, with a preferred range of 160°C to 170°C.

-

Reaction Time: The reaction is typically run for 10 to 25 hours.

-

Outcome: Formation of the intermediate compound.

Step 2: Synthesis of SCH79797 [4]

-

Reactants: Intermediate I and cyclopropylamine.

-

Conditions: This reaction is preferably carried out under solvent-free conditions, potentially under vacuum.

-

Temperature: The reaction temperature ranges from 60°C to 300°C, with a preferred range of 190°C to 210°C.

-

Reaction Time: The reaction is typically complete within 2 to 4 hours.

-

Outcome: Formation of SCH79797 free base.

Step 3: Formation of Dihydrochloride Salt

-

Procedure: The SCH79797 free base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol) to precipitate the dihydrochloride salt.

-

Purification: The resulting solid is collected by filtration and dried.

Key Experimental Methodologies

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic efficacy.[5]

Caption: Workflow for MIC determination.

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The test bacterium is cultured to a standardized concentration (typically 0.5 McFarland standard), which is then diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: The inoculated plates are incubated at 37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of SCH79797 at which there is no visible turbidity.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like thrombin.

Protocol Outline: [8]

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy donors is centrifuged at a low speed to obtain PRP.

-

Incubation: PRP is pre-incubated with various concentrations of SCH79797 or a vehicle control.

-

Induction of Aggregation: A platelet agonist (e.g., thrombin or a PAR1-activating peptide) is added to the PRP to induce aggregation.

-

Measurement: Platelet aggregation is monitored over time using a lumi-aggregometer, which measures changes in light transmission through the PRP suspension as platelets aggregate.

Cell Proliferation and Apoptosis Assays

These assays determine the effect of SCH79797 on cell growth and its potential to induce programmed cell death.

Cell Proliferation Assay (e.g., CCK-8 or MTT assay): [2]

-

Cell Seeding: Cells (e.g., NIH 3T3, HEK 293) are seeded in a 96-well plate and allowed to adhere.

-

Treatment: The cells are then treated with various concentrations of SCH79797 for a specified period (e.g., 72 hours).

-

Reagent Addition: A reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to each well. These reagents are converted into a colored product by metabolically active cells.

-

Measurement: The absorbance of the colored product is measured using a microplate reader, which is proportional to the number of viable cells.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): [2][9][10]

-

Cell Treatment: Cells are treated with SCH79797 for a defined period.

-

Staining: Both floating and adherent cells are collected and stained with fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathways and Mechanisms

PAR1 Antagonism Signaling

References

- 1. The PAR1 antagonist, SCH79797, alters platelet morphology and function independently of PARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijbs.com [ijbs.com]

- 3. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN113620961B - Synthesis method of compound SCH-79797 - Google Patents [patents.google.com]

- 5. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiplatelet Agents Have a Distinct Efficacy on Platelet Aggregation Induced by Infectious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

SCH79797: A Dual-Action Inhibitor of Bacterial Folate Metabolism and Membrane Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. SCH79797 is a promising antimicrobial compound that exhibits a unique dual-mechanism of action, targeting both bacterial folate metabolism and membrane integrity.[1][2][3][4] This dual action contributes to its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens and a remarkably low frequency of resistance development.[1][2] This technical guide provides a comprehensive overview of the effects of SCH79797 on bacterial folate metabolism, including quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Targeting Folate Metabolism

SCH79797 acts as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folate biosynthesis pathway.[1] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and protein synthesis.[5][6]

By inhibiting DHFR, SCH79797 disrupts the supply of essential folate cofactors, leading to the cessation of bacterial growth and replication.[1][6] Metabolomic analyses have confirmed that treatment with SCH79797 results in a significant increase in the intracellular concentration of DHF and a corresponding decrease in downstream folate metabolites, a characteristic signature of DHFR inhibition.[1]

Signaling Pathway: Bacterial Folate Biosynthesis

The following diagram illustrates the bacterial folate synthesis pathway and the point of inhibition by SCH79797.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 6. microbenotes.com [microbenotes.com]

The Core Mechanism of SCH79797: A Technical Guide to its Disruption of Bacterial Membrane Integrity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH79797 is a potent, broad-spectrum antibacterial agent that exhibits a unique dual mechanism of action, targeting both folate metabolism and bacterial membrane integrity.[1][2][3] This dual-targeting strategy is a significant contributor to its bactericidal activity and the remarkably low frequency of resistance development.[1][3] This technical guide provides an in-depth exploration of the core mechanism by which SCH79797 disrupts bacterial membrane integrity, offering detailed experimental protocols and quantitative data to support further research and drug development efforts.

The primary mechanism of membrane disruption by SCH79797 involves the direct activation of the mechanosensitive channel of large conductance (MscL).[3][4] This activation leads to the formation of a large, non-selective pore in the bacterial membrane, causing rapid depolarization, leakage of intracellular components, and ultimately, cell death.[3][4]

Quantitative Data on SCH79797-Induced Membrane Disruption

The following tables summarize the key quantitative data demonstrating the effects of SCH79797 on bacterial membrane integrity.

Table 1: Minimum Inhibitory Concentrations (MIC) of SCH79797

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli lptD4213 | 5 | [4] |

| Escherichia coli ATCC 25922 | Not specified | |

| Staphylococcus aureus (MRSA) | 6.25 | [4] |

| Staphylococcus aureus ATCC 29213 | Not specified |

Table 2: Effect of SCH79797 on MscL Channel Activity

| Parameter | Condition | Value | Reference |

| MscL Channel Open Probability (NPo) | Before SCH79797 (5 µM) | ~0 | [2] |

| MscL Channel Open Probability (NPo) | After SCH79797 (5 µM) | Significantly increased | [2] |

Core Mechanism of Membrane Disruption: MscL Activation

SCH79797 directly binds to and activates the MscL channel, a bacterial "emergency release valve" that opens in response to membrane tension.[3][4] This activation by SCH79797 is independent of osmotic stress and leads to the formation of a large pore, approximately 30 Å in diameter, in the bacterial cell membrane.[3]

Caption: Mechanism of SCH79797-induced MscL activation and subsequent membrane disruption.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the membrane-disrupting effects of SCH79797.

Membrane Permeabilization Assay using SYTOX™ Green

This assay quantifies membrane permeabilization by measuring the uptake of the membrane-impermeable DNA-binding dye SYTOX™ Green.

-

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

SCH79797

-

SYTOX™ Green nucleic acid stain (e.g., Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm)

-

96-well black, clear-bottom microplates

-

-

Protocol:

-

Grow bacteria to mid-log phase (OD600 ≈ 0.5).

-

Harvest cells by centrifugation and wash twice with PBS.

-

Resuspend the bacterial pellet in PBS to a final OD600 of 0.1.

-

Add SYTOX™ Green to the bacterial suspension to a final concentration of 1 µM.[5]

-

Aliquot 100 µL of the bacterial suspension into the wells of a 96-well plate.

-

Add SCH79797 at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a vehicle control (DMSO) and a positive control for membrane permeabilization (e.g., melittin).

-

Immediately begin monitoring fluorescence intensity in the microplate reader at 37°C, with readings taken every 5 minutes for at least 60 minutes.

-

Caption: Workflow for the SYTOX™ Green membrane permeabilization assay.

Membrane Potential Assay using DiSC3(5)

This assay measures changes in bacterial membrane potential using the fluorescent dye DiSC3(5), which accumulates in polarized membranes and is released upon depolarization, leading to an increase in fluorescence.

-

Materials:

-

Bacterial strain of interest (e.g., E. coli)

-

SCH79797

-

3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) (e.g., MedChemExpress)

-

HEPES buffer (5 mM, pH 7.2) supplemented with 20 mM glucose

-

KCl

-

Valinomycin (positive control for depolarization)

-

Spectrofluorometer (Excitation: ~622 nm, Emission: ~670 nm)

-

-

Protocol:

-

Grow bacteria to mid-log phase (OD600 ≈ 0.5).

-

Harvest cells by centrifugation and wash twice with HEPES buffer.

-

Resuspend the pellet in HEPES buffer to an OD600 of 0.05.[6]

-

Add DiSC3(5) to a final concentration of 0.8 µM and incubate at room temperature with shaking for approximately 60-90 minutes to allow for dye uptake.[6]

-

Add KCl to a final concentration of 100 mM to equilibrate the potassium ion concentration.

-

Transfer the cell suspension to a cuvette in the spectrofluorometer and record the baseline fluorescence until a stable signal is achieved.

-

Add SCH79797 at desired concentrations (e.g., 1x, 2x MIC) and continuously monitor the fluorescence.

-

At the end of the experiment, add valinomycin (1 µM) to induce complete depolarization and record the maximum fluorescence.

-

Caption: Workflow for the DiSC3(5) membrane potential assay.

Extracellular ATP Leakage Assay

This assay quantifies the release of intracellular ATP into the extracellular medium as a consequence of membrane damage.

-

Materials:

-

Bacterial strain of interest

-

SCH79797

-

ATP determination kit (e.g., BacTiter-Glo™ Microbial Cell Viability Assay, Promega)

-

Luminometer

-

Growth medium (e.g., LB broth)

-

-

Protocol:

-

Grow bacteria to mid-log phase.

-

Treat the bacterial culture with SCH79797 at various concentrations (e.g., 1x, 2x MIC) for a defined period (e.g., 30-60 minutes). Include an untreated control.

-

Centrifuge the cultures to pellet the bacteria.

-

Carefully collect the supernatant, ensuring no carryover of bacterial cells.

-

Measure the ATP concentration in the supernatant using a luciferin-luciferase-based ATP determination kit according to the manufacturer's instructions.[7][8]

-

Measure the luminescence using a luminometer.

-

Relate the luminescence signal to ATP concentration using a standard curve.

-

Caption: Workflow for the extracellular ATP leakage assay.

Downstream Signaling and Stress Response

The disruption of membrane integrity by SCH79797 is expected to trigger bacterial stress response pathways. While specific transcriptomic or proteomic studies on SCH79797's membrane effects are limited, it is well-established that bacteria possess sophisticated two-component systems (TCS) to sense and respond to envelope stress.

In Gram-negative bacteria like E. coli, the CpxA/CpxR two-component system is a key sensor of envelope stress.[4] Misfolded proteins or other perturbations in the periplasm activate the sensor kinase CpxA, which in turn phosphorylates the response regulator CpxR. Phosphorylated CpxR then modulates the expression of genes involved in protein folding, degradation, and other adaptive responses to mitigate the damage.

Caption: The CpxA/CpxR two-component system as a potential downstream signaling pathway activated by SCH79797-induced membrane stress.

Conclusion

SCH79797's ability to disrupt bacterial membrane integrity via the direct activation of the MscL channel is a critical component of its potent bactericidal activity. This mechanism, coupled with its inhibition of folate synthesis, makes SCH79797 a promising lead compound in the fight against antibiotic resistance. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the unique properties of this dual-targeting antibiotic. Future research focusing on the specific downstream signaling events and the full extent of intracellular leakage will further illuminate the intricate details of SCH79797's mechanism of action.

References

- 1. Two-component Signaling in the Gram-positive Envelope Stress Response: Intramembrane-sensing Histidine Kinases and Accessory Membrane Proteins [caister.com]

- 2. its.caltech.edu [its.caltech.edu]

- 3. Progress Overview of Bacterial Two-Component Regulatory Systems as Potential Targets for Antimicrobial Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Feedback Control of Two-Component Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 7. Release of extracellular ATP by bacteria during growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of SCH79797 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH79797 dihydrochloride is a unique small molecule initially developed as a potent and selective antagonist of Protease-Activated Receptor 1 (PAR1), a key player in thrombosis and cardiovascular diseases. Subsequent research has unveiled a second, equally significant pharmacological identity: a broad-spectrum antibiotic with a novel dual-targeting mechanism of action that circumvents common resistance pathways. This technical guide provides an in-depth analysis of the pharmacological profile of SCH79797, detailing its interactions with both eukaryotic and prokaryotic targets. It includes a comprehensive summary of its quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of its signaling and activity pathways.

Dual Pharmacological Action: PAR1 Antagonism and Antibacterial Activity

SCH79797 exhibits a remarkable dual-action profile, functioning as both a PAR1 antagonist and a potent antibiotic. These two distinct mechanisms of action are detailed below.

Protease-Activated Receptor 1 (PAR1) Antagonism

SCH79797 was originally identified as a selective, non-peptide antagonist of PAR1, a G protein-coupled receptor (GPCR) activated by thrombin. PAR1 plays a crucial role in hemostasis, thrombosis, and cellular signaling in various cell types, including platelets, endothelial cells, and smooth muscle cells.

SCH79797 acts as a competitive antagonist at the PAR1 receptor. It inhibits the binding of the high-affinity thrombin receptor-activating peptide (TRAP) to PAR1, thereby blocking downstream signaling cascades initiated by thrombin.[1] This inhibition prevents platelet aggregation and other cellular responses mediated by PAR1 activation.[1]

PAR1 activation by thrombin leads to the coupling of G proteins, primarily from the Gq and G12/13 families.

-

Gq Pathway: Activation of the Gq alpha subunit stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is crucial for platelet activation and other cellular responses.

-

G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which is involved in stress fiber formation, cell contraction, and migration.

SCH79797's antagonism of PAR1 has been shown to inhibit the phosphorylation of downstream effectors like p44/p42 mitogen-activated protein kinases (MAPK), also known as ERK1/2.[2]

Interestingly, SCH79797 has been observed to induce apoptosis in various cell lines, an effect that is independent of its PAR1 antagonism.[2][3] This pro-apoptotic activity is mediated through the upregulation of JNK/c-Jun and the tumor suppressor protein p53.[3] The translocation of p53 to the mitochondria leads to an increased Bax/Bcl-2 ratio, resulting in mitochondrial membrane depolarization and the initiation of the intrinsic apoptotic cascade.[3]

References

- 1. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Early-Stage Antibiotic Research of SCH-79797

Executive Summary: In the face of a growing global health crisis driven by antibiotic resistance, the discovery of novel antimicrobial agents with unique mechanisms of action is paramount. SCH-79797 has emerged as a promising antibiotic candidate that demonstrates potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative pathogens, including clinically significant drug-resistant strains. Early-stage research reveals that SCH-79797 operates through a unique dual-targeting mechanism: the simultaneous inhibition of dihydrofolate reductase (DHFR) and the disruption of bacterial membrane integrity. This dual action is believed to be the reason for its remarkably low frequency of inducing bacterial resistance. This document provides a technical overview of the foundational research on SCH-79797, detailing its mechanism of action, antimicrobial potency, and the key experimental methodologies used in its initial characterization.

Introduction

The relentless rise of antibiotic-resistant bacteria poses a severe threat to modern medicine. Pathogens classified under the ESKAPE acronym (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly concerning due to their virulence and extensive resistance profiles.[1] For decades, no new antibiotic classes have been approved for treating Gram-negative pathogens, creating a critical unmet medical need.[2][3] In this context, the characterization of compounds like SCH-79797 offers a potential breakthrough. This molecule kills bacteria through a novel, dual-mechanism of action (MoA), making it a compelling lead for developing a new generation of antibiotics that may circumvent existing resistance pathways.[2][3]

Dual-Targeting Mechanism of Action

SCH-79797's potent bactericidal effect stems from its ability to attack two independent and essential cellular processes simultaneously.[2][3] This dual MoA is attributed to distinct chemical moieties within the parent molecule.[4]

Inhibition of Folate Metabolism

The pyrroloquinazolinediamine core of SCH-79797 acts as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[4] DHFR is responsible for converting dihydrofolate to tetrahydrofolate, an essential precursor for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, SCH-79797 effectively halts DNA replication and repair, leading to cell death. This mechanism is shared with the well-known antibiotic trimethoprim, but studies show that SCH-79797 remains effective against trimethoprim-resistant strains, highlighting its distinct interaction with the target or its additional mode of action.[5]

Disruption of Bacterial Membrane Integrity

Independent of its effect on folate metabolism, SCH-79797 rapidly disrupts the bacterial cell membrane.[2] This activity is linked to the isopropylbenzene side group of the molecule.[4] The compound causes a loss of bacterial membrane potential and increases membrane permeability.[5] This leads to an uncontrolled flux of ions and essential molecules, ultimately compromising cellular integrity. Unlike many membrane-disrupting agents that are selective for either Gram-positive or Gram-negative bacteria, SCH-79797 is potent against both.[5] Some research suggests this membrane permeabilization is achieved through the direct activation of the bacterial mechanosensitive channel MscL.[4][6]

Antimicrobial Spectrum and Potency

SCH-79797 exhibits broad-spectrum bactericidal activity, effectively targeting a range of clinically relevant pathogens. Its efficacy extends to antibiotic-resistant phenotypes, such as methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug-resistant Neisseria gonorrhoeae.[5] The Minimum Inhibitory Concentration (MIC), defined as the lowest drug concentration that prevents visible bacterial growth after 14 hours of incubation at 37°C, has been determined for various species.[5]

| Pathogen | Gram Stain | Significance | SCH-79797 MIC (µg/mL) |

| Escherichia coli (lptD4213) | Gram-Negative | Model organism for Gram-negatives | 0.125 - 1 |

| Acinetobacter baumannii (Clinical Isolates) | Gram-Negative | ESKAPE pathogen, often multidrug-resistant | 1 - 4 |

| Neisseria gonorrhoeae (WHO-L) | Gram-Negative | Urgent public health threat, high resistance | 0.25 - 1 |

| Staphylococcus aureus (MRSA USA300) | Gram-Positive | ESKAPE pathogen, common cause of infections | 0.125 - 0.5 |

| Enterococcus faecalis (V583) | Gram-Positive | ESKAPE pathogen, vancomycin-resistant | 1 - 2 |

| Pseudomonas aeruginosa | Gram-Negative | ESKAPE pathogen, intrinsically resistant | > 128 (Resistant) |

| Enterobacter cloacae | Gram-Negative | ESKAPE pathogen, opportunistic infections | > 128 (Resistant) |

Note: The MIC values are representative ranges compiled from early-stage research data. Actual values may vary between specific strains and testing conditions.

Key Experimental Protocols

The characterization of SCH-79797 involved a combination of established and advanced microbiological and biochemical assays.

References

- 1. Antimicrobial Resistance in ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

Investigating the Spectrum of Activity for SCH79797: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH79797 has emerged as a compound of significant interest due to its potent and broad-spectrum antimicrobial activity. Initially developed as a selective antagonist of the human protease-activated receptor 1 (PAR1), subsequent research has unveiled its remarkable efficacy against a wide range of bacterial pathogens, including multidrug-resistant strains.[1][2] This technical guide provides an in-depth overview of the activity spectrum of SCH79797, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Data Presentation

Antibacterial Activity of SCH79797

The antibacterial efficacy of SCH79797 has been demonstrated against a variety of Gram-positive and Gram-negative bacteria.[1][2] Minimum Inhibitory Concentration (MIC) values, defined as the lowest concentration of the compound that inhibits visible bacterial growth, have been determined for several clinically relevant pathogens.

| Bacterial Species | Gram Stain | Strain | MIC (µg/mL) |

| Escherichia coli | Gram-Negative | lptD4213 | 1 |

| Neisseria gonorrhoeae | Gram-Negative | WHO-L | 1 |

| Acinetobacter baumannii | Gram-Negative | Clinical Isolate 1 | 1 |

| Acinetobacter baumannii | Gram-Negative | Clinical Isolate 2 | 2 |

| Staphylococcus aureus | Gram-Positive | MRSA (USA300) | 1 |

| Enterococcus faecalis | Gram-Positive | - | 1 |

| Enterobacter cloacae | Gram-Negative | - | > 128 |

| Pseudomonas aeruginosa | Gram-Negative | - | > 128 |

Data compiled from multiple sources indicating potent activity against several key pathogens, with the exception of E. cloacae and P. aeruginosa which showed high-level resistance.[1]

Antiproliferative Activity of SCH79797

In addition to its antimicrobial properties, SCH79797 has demonstrated antiproliferative and pro-apoptotic effects on various eukaryotic cell lines. These effects appear to be independent of its PAR1 antagonism.

| Cell Line | Cell Type | IC50 / ED50 (nM) |

| NIH 3T3 | Mouse Embryonic Fibroblast | 75 |

| HEK 293 | Human Embryonic Kidney | 81 |

| A375 | Human Melanoma | 116 |

IC50/ED50 values represent the concentration required to inhibit cell growth by 50%.

Antifungal Activity of SCH79797

The antifungal activity of SCH79797 is a developing area of research. While its broad-spectrum activity against bacteria is well-documented, comprehensive studies detailing its efficacy against a wide range of fungal pathogens are not yet publicly available. Further investigation is required to determine the Minimum Inhibitory Concentrations (MICs) against clinically relevant fungi such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of SCH79797 that inhibits the visible growth of a bacterial strain.

Materials:

-

SCH79797 stock solution (in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (standardized to 0.5 McFarland, then diluted to ~5 x 10^5 CFU/mL)

-

Sterile 96-well microtiter plates

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare serial twofold dilutions of the SCH79797 stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control well (inoculum without SCH79797) and a negative control well (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of SCH79797 in which there is no visible turbidity (bacterial growth).[3]

Cytotoxicity Assay (MTT/Resazurin Assay)

This protocol assesses the effect of SCH79797 on the viability of eukaryotic cell lines.

Materials:

-

Eukaryotic cell line of interest

-

Complete cell culture medium

-

SCH79797 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl) for MTT assay

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of SCH79797 and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[4] Then, add the solubilization solution to dissolve the crystals.[4]

-

For the Resazurin assay, add the resazurin solution and incubate for 1-4 hours.

-

Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Bacterial Cytological Profiling (BCP)

BCP is a microscopy-based technique to characterize the mechanism of action of an antibiotic by observing morphological changes in bacterial cells.

Materials:

-

Bacterial strain (e.g., E. coli)

-

SCH79797

-

Fluorescent dyes:

-

FM4-64 (stains cell membranes)

-

DAPI (stains DNA)

-

SYTOX Green (stains DNA of membrane-compromised cells)

-

-

Microscope slides with agarose pads

-

Fluorescence microscope

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Treat the culture with SCH79797 at a concentration of 5x MIC for a defined period (e.g., 2 hours).

-

Stain the cells with the fluorescent dyes.

-

Mount the stained cells on an agarose pad on a microscope slide.

-

Image the cells using a fluorescence microscope with appropriate filter sets.

-

Analyze the images for changes in cell morphology, membrane integrity (SYTOX Green uptake), and DNA condensation/distribution.[5][6][7][8]

Thermal Proteome Profiling (TPP)

TPP is used to identify the direct protein targets of a compound by measuring changes in protein thermal stability upon compound binding.

Materials:

-

Bacterial cell lysate or intact cells (E. coli)

-

SCH79797

-

Equipment for temperature-controlled heating, protein extraction, digestion (trypsin), and tandem mass tag (TMT) labeling

-

Liquid chromatography-mass spectrometry (LC-MS/MS)

Procedure:

-

Treat the cell lysate or intact cells with SCH79797 or a vehicle control (DMSO).

-

Aliquot the samples and heat them across a range of temperatures.

-

Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Digest the soluble proteins with trypsin.

-

Label the resulting peptides with TMT reagents for multiplexed quantitative analysis.

-

Analyze the labeled peptides by LC-MS/MS.

-

The data is processed to generate melting curves for each identified protein. A shift in the melting curve in the presence of SCH79797 indicates a direct interaction with the target protein (e.g., DHFR).[9][10][11][12][13]

Bacterial Membrane Potential and Permeability Assay

This flow cytometry-based assay assesses the impact of SCH79797 on the integrity and function of the bacterial membrane.

Materials:

-

Bacterial culture

-

SCH79797

-

Fluorescent dyes:

-

DiSC3(5) or DiOC2(3) (membrane potential-sensitive dyes)

-

Propidium Iodide (PI) or TO-PRO-3 (membrane permeability indicators)

-

-

Flow cytometer

Procedure:

-

Treat the bacterial culture with SCH79797 at various concentrations and time points.

-

Stain the cells with the membrane potential and permeability dyes.

-

Analyze the stained cells using a flow cytometer.

-

A decrease in the fluorescence of the membrane potential dye indicates depolarization, while an increase in the fluorescence of the permeability dye indicates membrane damage.[14][15][16][17]

Mandatory Visualization

Caption: Dual mechanism of action of SCH79797.

References

- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial Cytological Profiling Reveals the Mechanism of Action of Anticancer Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Resolution Bacterial Cytological Profiling Reveals Intrapopulation Morphological Variations upon Antibiotic Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 10. Mapping the functional proteome landscape of bacteria with thermal proteome profiling [morressier.com]

- 11. Thermal proteome profiling in bacteria: probing protein state in vivo | Molecular Systems Biology [link.springer.com]

- 12. Thermal proteome profiling in bacteria: probing protein state in vivo | Molecular Systems Biology [link.springer.com]

- 13. Thermal proteome profiling in bacteria: probing protein state in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Flow cytometry of bacterial membrane potential and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Multiparameter flow cytometric analysis of antibiotic effects on membrane potential, membrane permeability, and bacterial counts of Staphylococcus aureus and Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Flow Cytometric Assessment of the Morphological and Physiological Changes of Listeria monocytogenes and Escherichia coli in Response to Natural Antimicrobial Exposure [frontiersin.org]

Methodological & Application

Application Notes and Protocols for SCH79797 Dihydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH79797 dihydrochloride is a potent and versatile small molecule with a complex pharmacological profile. Initially identified as a selective antagonist of Protease-Activated Receptor 1 (PAR1), a key receptor in thrombosis and inflammation, subsequent research has unveiled a novel, potent dual-mechanism antibiotic activity. This compound has been shown to inhibit folate metabolism and disrupt the bacterial membrane integrity of both Gram-positive and Gram-negative bacteria.[1][2] Furthermore, some of its effects on mammalian cells, such as the inhibition of cell proliferation and induction of apoptosis, appear to be independent of its PAR1 antagonism.[3]

These application notes provide detailed protocols for key in vitro assays to characterize the multifaceted activities of this compound. The protocols cover its evaluation as a PAR1 antagonist and as an antibiotic.

Note: Extensive searches for in vitro assays related to this compound as a Dopamine Receptor D2 (DRD2) agonist did not yield any specific protocols or evidence of this activity. Therefore, this document focuses on its well-documented roles as a PAR1 antagonist and a novel antibiotic.

Data Presentation

Table 1: PAR1 Antagonism and Cellular Effects of SCH79797

| Assay Type | Cell Line | Agonist/Stimulant | Measured Parameter | Effective Concentration/IC50 | Reference |

| Cell Growth Inhibition | NIH 3T3 | - | ED50 | 75 nM | [3] |

| Cell Growth Inhibition | HEK 293 | - | ED50 | 81 nM | [3] |

| Cell Growth Inhibition | A375 | - | ED50 | 116 nM | [3] |

| Calcium Mobilization | Glioma (D54, U87) | TFLLR-NH2 | Inhibition of Ca2+ influx | Not specified | [1] |

| Cell Migration | Glioma (D54) | TFLLR-NH2 | Inhibition of migration | 3 µM | [1] |

| Platelet Aggregation | Human Platelets | Thrombin | Inhibition of aggregation | IC50 ~40 nM | [1] |

Table 2: Antibiotic Activity of SCH79797

| Assay Type | Bacterial Strain | Measured Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli lptD4213 | MIC | 1 µg/mL | [2] |

| Minimum Inhibitory Concentration (MIC) | Acinetobacter baumannii (Resistant) | MIC | 1 µg/mL | [2] |

| Minimum Inhibitory Concentration (MIC) | Neisseria gonorrhoeae (WHO-L) | MIC | 2 µg/mL | [2] |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (MRSA) | MIC | 1 µg/mL | [2] |

| Dihydrofolate Reductase (DHFR) Inhibition | Purified E. coli DHFR | IC50 | 2.5 ± 0.6 µg/mL | [2] |

Experimental Protocols

PAR1 Antagonist Activity Assays

This assay measures the ability of SCH79797 to inhibit PAR1-agonist-induced intracellular calcium release, a hallmark of Gq-coupled GPCR activation.

Workflow for Calcium Mobilization Assay

Caption: Workflow of the calcium mobilization assay.

Protocol:

-

Cell Culture: Seed glioma cells (e.g., D54 or U87) in a 96-well plate and culture for 24 hours in serum-deprived media.[1]

-

Cell Washing: Gently wash the cells twice with sterile 1X Phosphate Buffered Saline (PBS).[1]

-

Dye Loading: Add 90 µL of a suitable chromogenic calcium assay reagent to each well.

-

Buffer Addition: Add 60 µL of Calcium Assay Buffer to each well.[1]

-

Incubation: Incubate the plate in the dark at room temperature for 10 minutes.[1]

-

Compound Addition: Add desired concentrations of this compound to the wells and pre-incubate for a specified time. Subsequently, add a PAR1 agonist (e.g., TFLLR-NH2) to stimulate the receptor.

-

Measurement: Immediately measure the fluorescence at 575 nm using a plate reader to determine the intracellular calcium concentration.[1]

This assay assesses the ability of SCH79797 to inhibit cell migration towards a chemoattractant that signals through PAR1.

Signaling Pathway for PAR1-Mediated Cell Migration

Caption: PAR1 signaling pathway leading to cell migration.

Protocol:

-

Cell Preparation: Culture cells (e.g., D54 glioma cells) to near confluence. Harvest the cells and resuspend them in a serum-free medium.

-

Transwell Setup: Place transwell inserts into a 24-well plate. Add a medium containing a chemoattractant (e.g., a PAR1 agonist like TFLLR-NH2) to the lower chamber.

-

Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts, including various concentrations of this compound.

-

Incubation: Incubate the plate for a sufficient time (e.g., 24 hours) to allow for cell migration.

-

Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the stained cells under a microscope.

Antibiotic Activity Assays

This assay determines the lowest concentration of SCH79797 that visibly inhibits the growth of a particular bacterium.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Compound Dilution: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[2]

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 14-24 hours.[2]

-

MIC Determination: The MIC is the lowest concentration of SCH79797 at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[2]

This assay measures the direct inhibitory effect of SCH79797 on the activity of DHFR, a key enzyme in folate metabolism.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, 1 mM DTT, pH 6.0). Prepare solutions of purified DHFR enzyme, NADPH, and the substrate dihydrofolic acid (DHF).[2]

-

Assay Setup: In a UV-transparent 96-well plate, add the reaction buffer, NADPH, and various concentrations of this compound (dissolved in an appropriate solvent like ethanol, as DMSO can inhibit the enzyme).[4]

-

Enzyme Addition: Add the purified DHFR enzyme to each well to initiate the reaction.

-

Substrate Addition: Start the reaction by adding DHF.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of SCH79797 for DHFR inhibition.

This assay uses fluorescent dyes to assess the ability of SCH79797 to disrupt bacterial cell membranes.

Protocol:

-

Bacterial Culture: Grow the desired bacterial strain (e.g., E. coli) to the mid-logarithmic phase.

-

Cell Preparation: Harvest the bacteria by centrifugation, wash, and resuspend in a suitable buffer (e.g., PBS).

-

Dye Staining: Add a combination of a membrane-permeant DNA dye (e.g., SYTO Green) and a membrane-impermeant DNA dye (e.g., Propidium Iodide) to the bacterial suspension.

-

Compound Treatment: Add different concentrations of this compound to the stained bacterial suspension.

-

Incubation: Incubate for a specified period (e.g., 30 minutes) at room temperature.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Bacteria with intact membranes will only be stained by the permeant dye, while bacteria with compromised membranes will be stained by both dyes.

-

Data Quantification: Quantify the percentage of membrane-compromised cells in each treatment group.

Conclusion

This compound is a molecule of significant interest due to its dual activities as a PAR1 antagonist and a novel antibiotic. The in vitro assays detailed in these application notes provide a robust framework for researchers to investigate and quantify these distinct biological effects. The provided protocols for calcium mobilization, cell migration, MIC determination, DHFR inhibition, and membrane integrity will enable a comprehensive in vitro characterization of SCH79797 and similar compounds. The absence of evidence for DRD2 agonist activity in the current literature suggests that research efforts should be focused on its well-established targets.

References

- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A peptide targeting an interaction interface disrupts the dopamine D1-D2 receptor heteromer to block signaling and function in vitro and in vivo: effective selective antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of SCH79797 in a Mouse Infection Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH79797 is a novel compound with a dual-mechanism of action that has demonstrated potent bactericidal activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2][3] Initially identified as a human PAR-1 antagonist, its surprising antibiotic properties have made it a compound of significant interest for the development of new anti-infective therapies.[1][2] These application notes provide a comprehensive overview and detailed protocols for the utilization of SCH79797 in a mouse infection model, a critical step in the preclinical evaluation of its therapeutic potential.

SCH79797 exerts its antibacterial effect through two independent cellular targets: the inhibition of folate metabolism and the disruption of bacterial membrane integrity.[1][2][3] This dual-targeting approach is particularly noteworthy as it has been associated with an undetectably low frequency of resistance development.[1][2] In vivo studies are essential to characterize the pharmacokinetics, pharmacodynamics, and efficacy of SCH79797 in a complex biological system. The following sections offer summarized quantitative data from key studies, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.

Data Presentation

Table 1: In Vitro Efficacy of SCH79797 - Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) of SCH79797 against a panel of clinically relevant Gram-negative and Gram-positive bacterial pathogens. The MIC is defined as the lowest concentration of the drug that prevents visible bacterial growth after 14 hours of incubation at 37°C.[2]

| Bacterial Species | Strain | MIC (µg/mL) | Gram Stain |

| Acinetobacter baumannii | ATCC 19606 | 4 | Negative |

| Acinetobacter baumannii | Clinical Isolate | 4 | Negative |

| Escherichia coli | lptD4213 | 4 | Negative |

| Neisseria gonorrhoeae | ATCC 49226 | 1 | Negative |

| Enterococcus faecalis | ATCC 29212 | 8 | Positive |

| Staphylococcus aureus (MRSA) | USA300 | 8 | Positive |

Data sourced from Martin, J. K., et al. (2020).[1][2]

Table 2: In Vivo Efficacy of SCH79797 in a Mouse Pneumonia Model

This table presents data from a study evaluating the efficacy of SCH79797 in a murine model of Escherichia coli pneumonia.[4][5]

| Treatment Group | Parameter | Result |

| SCH79797 (10 µM) | Lung Injury Score | Significantly lower than PBS-treated group |

| Inflammatory Cell Influx (BAL) | Reduced compared to PBS-treated group | |

| Bacterial Burden (BAL) | Reduced compared to PBS-treated group | |

| MIP-2 Cytokine Levels (BAL) | Trend towards reduction | |

| Vascular Permeability (BAL) | Trend towards reduction |

BAL: Bronchoalveolar Lavage. Data from Gupta, N., et al. (2018).[4][5]

Table 3: In Vitro Bactericidal Activity of SCH79797 against E. coli

This table summarizes the direct bactericidal effects of SCH79797 on E. coli after 6 hours of incubation.

| SCH79797 Concentration | Effect on E. coli Growth |

| 1 µM | Inhibition of growth |

| 10 µM | Significant suppression of growth |

| 100 µM | Approximately 95% killing |

Data sourced from Gupta, N., et al. (2018).[4][6]

Signaling Pathways and Mechanisms

The unique dual-mechanism of action of SCH79797 is a key attribute that contributes to its potent bactericidal activity and low propensity for resistance.

Caption: Dual-mechanism of action of SCH79797.

Experimental Protocols

The following protocols provide a general framework for conducting a mouse infection model to evaluate the efficacy of SCH79797. These should be adapted based on the specific pathogen, infection site, and experimental goals.

Protocol 1: Murine Thigh Infection Model

This model is commonly used to assess the in vivo efficacy of antimicrobial agents against localized bacterial infections.[7]

Materials:

-

6-8 week old female ICR or Swiss Webster mice[8]

-

Pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth

-

Phosphate-buffered saline (PBS), sterile

-

SCH79797

-

Vehicle for SCH79797 (e.g., DMSO, saline)

-

Cyclophosphamide (for neutropenic model, if required)[8]

-

Anesthetics (e.g., isoflurane)

-

Surgical tools

-

Tissue homogenizer

-

Agar plates for bacterial enumeration

Procedure:

-

Animal Acclimatization: Acclimate mice for at least 7 days before the experiment.

-

Induction of Neutropenia (Optional): To create an immunocompromised model, administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[8]

-

Inoculum Preparation: a. Culture the bacterial strain overnight in appropriate broth at 37°C. b. Subculture the bacteria in fresh broth and grow to mid-logarithmic phase. c. Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 CFU/mL).

-

Infection: a. Anesthetize mice. b. Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of one hind limb.

-

Treatment: a. At a predetermined time post-infection (e.g., 2 hours), administer SCH79797 or vehicle control.[8] b. The route of administration (e.g., intraperitoneal, intravenous, subcutaneous) and dosing regimen (dose and frequency) should be based on preliminary pharmacokinetic and tolerability studies.

-

Assessment of Bacterial Burden: a. At a specified time point (e.g., 24 hours post-treatment), euthanize the mice. b. Aseptically dissect the infected thigh muscle. c. Homogenize the tissue in a known volume of sterile PBS. d. Perform serial dilutions of the homogenate and plate on appropriate agar. e. Incubate plates overnight at 37°C and count the colony-forming units (CFU). f. Express the results as log10 CFU per gram of tissue.

-

Data Analysis: Compare the bacterial loads in the SCH79797-treated groups to the vehicle-treated control group using appropriate statistical methods.

Protocol 2: Murine Systemic Infection (Sepsis) Model

This model is used to evaluate the efficacy of antimicrobials against disseminated infections.

Materials:

-

Same as Protocol 1.

Procedure:

-

Animal Preparation: Follow steps 1 and 2 from Protocol 1.

-

Inoculum Preparation: Prepare the bacterial inoculum as described in step 3 of Protocol 1. The concentration will likely need to be optimized to induce a non-lethal systemic infection for the duration of the experiment.

-

Infection: a. Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension intraperitoneally or intravenously.

-

Treatment: a. Administer SCH79797 or vehicle control at a specified time post-infection.

-

Assessment of Bacterial Burden: a. At predetermined time points, euthanize the mice. b. Aseptically collect blood and organs (e.g., spleen, liver, kidneys). c. Homogenize the organs in sterile PBS. d. Perform serial dilutions of blood and tissue homogenates and plate on appropriate agar. e. Incubate and count CFU. Express results as log10 CFU per mL of blood or per gram of tissue.

-

Survival Study (Optional): a. Monitor mice for a defined period (e.g., 7 days) after infection and treatment. b. Record survival daily. c. Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating SCH79797 in a mouse infection model.

Caption: General workflow for in vivo efficacy testing.

Conclusion

SCH79797 represents a promising new class of antibiotics with a unique dual-mechanism of action that is effective against a broad spectrum of bacteria and is associated with a low frequency of resistance. The protocols and data presented in these application notes are intended to provide a foundation for researchers to design and execute robust in vivo studies to further characterize the therapeutic potential of this compound. Careful adaptation of these general protocols to specific research questions will be critical for generating high-quality, translatable data.

References

- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]

- 4. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]